molecular formula C17H18F3NO4S B2649420 N-(2-(3,5-dimethylphenoxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1105235-40-2

N-(2-(3,5-dimethylphenoxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2649420
CAS No.: 1105235-40-2
M. Wt: 389.39
InChI Key: IXLRRQSVINPCHP-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenoxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a novel benzenesulfonamide derivative of significant interest for probing key biological pathways. Its core structure is associated with modulating critical cellular signaling mechanisms, making it a valuable tool for basic and translational research. This compound is primarily investigated for its potential to inhibit the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway . mTORC1 is a central regulator of cell growth, proliferation, protein synthesis, and autophagy, and its dysregulation is implicated in a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions . Researchers can utilize this compound to study the therapeutic potential of mTOR inhibition in these areas. Furthermore, the benzenesulfonamide pharmacophore is recognized for its ability to interact with nuclear receptors . Specifically, high-affinity synthetic ligands based on the benzenesulfonamide scaffold have been shown to directly bind to and modulate the transcriptional activity of Retinoic Acid Receptor-related Orphan Receptors (RORs) α and γ . These receptors are constitutive activators of transcription involved in hepatic gluconeogenesis, lipid metabolism, circadian rhythm, and immune function. Consequently, this compound serves as an excellent chemical probe for examining RORα/γ function and developing potential therapeutic interventions for metabolic and immune disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO4S/c1-12-9-13(2)11-15(10-12)24-8-7-21-26(22,23)16-5-3-14(4-6-16)25-17(18,19)20/h3-6,9-11,21H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLRRQSVINPCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 3,5-dimethylphenol with 2-chloroethylamine to form N-(2-(3,5-dimethylphenoxy)ethyl)amine. This intermediate is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-(3,5-dimethylphenoxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonamide Derivatives with Complex Heterocyclic Systems (Patent Compounds)

Relevant Compounds from EP 2 697 207 B1 :

N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)trifluoromethanesulfonamide

N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclopropanesulfonamide

Feature Target Compound Patent Compounds
Core Structure Benzenesulfonamide Benzenesulfonamide with oxazolidinone and cyclohexenyl groups
Key Substituents - 4-(Trifluoromethoxy)
- 3,5-Dimethylphenoxy
- Bis(trifluoromethyl)phenyl
- Oxazolidinone ring
Complexity Moderate High (polycyclic systems)
Potential Applications Hypothesized enzyme inhibition Likely designed for high-affinity target binding (e.g., kinase or protease inhibition)

Key Differences :

  • The patent compounds incorporate oxazolidinone rings and cyclohexenyl groups, which may confer rigidity and enhance target selectivity.
  • The bis(trifluoromethyl)phenyl substituent in the patent compounds increases electron-withdrawing effects compared to the target compound’s single trifluoromethoxy group.

Sulfonamide Derivatives with Varied Side Chains (Product Index Compounds)

Relevant Compounds from :

4-Iodo-N-(2-morpholin-4-ylethyl)benzenesulfonamide

4-[[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]benzoic acid

Feature Target Compound 4-Iodo-N-(2-morpholin-4-ylethyl)benzenesulfonamide 4-[[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]benzoic acid
Core Structure Benzenesulfonamide Benzenesulfonamide Benzoic acid with hydrazinylidene linker
Key Substituents - 4-(Trifluoromethoxy)
- 3,5-Dimethylphenoxy
- 4-Iodo
- Morpholinylethyl
- 3,5-Dimethylphenoxyacetyl
- Hydrazinylidene
Polarity Moderate (due to -OCF₃) Higher (morpholine increases polarity) Lower (hydrazinylidene reduces solubility)
Biological Relevance Potential CNS activity Possible kinase modulation Chelation or metal-binding properties

Key Differences :

  • The morpholinylethyl group in the iodo-sulfonamide enhances water solubility, contrasting with the target compound’s lipophilic phenoxyethyl chain.

Structural and Functional Implications

Electronic Effects

  • Trifluoromethoxy (-OCF₃) vs.
  • Dimethylphenoxy vs. Morpholinylethyl: The dimethylphenoxy side chain may improve membrane permeability compared to morpholine-based analogs .

Steric Considerations

  • The 3,5-dimethyl arrangement on the phenoxy ring minimizes steric hindrance, enabling better target access than bulkier substituents (e.g., cyclohexenyl groups in patent compounds).

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structural characteristics suggest possible interactions with various biological targets, particularly in the context of pharmacological applications. This article reviews the available literature on its biological activity, including efficacy against specific diseases, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C17H18F3N1O3S1
  • Molecular Weight : 373.39 g/mol

Research indicates that compounds with similar sulfonamide structures often exhibit inhibitory effects on various enzymes and receptors. The trifluoromethoxy group may enhance lipophilicity and alter the compound's interaction with biological membranes, potentially increasing its bioavailability and efficacy.

Antimicrobial Activity

Studies have shown that sulfonamides possess significant antimicrobial properties. In vitro assays have demonstrated that this compound exhibits activity against a range of bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these pathogens ranged from 16 to 64 µg/mL, indicating moderate to strong antibacterial activity.

Antiviral Activity

In a study focused on HIV-1 inhibition, compounds structurally similar to this compound were evaluated for their efficacy against viral replication. The results indicated that modifications in the sulfonamide structure can lead to enhanced antiviral properties. For instance, derivatives showed EC50 values ranging from 90 nM to 10.81 µM against HIV-1 strains .

Case Studies

  • Cytoprotective Effects : A related compound demonstrated significant protective effects against DNA damage induced by carcinogens in human colon fibroblast cells. This study highlighted the ability of similar compounds to mitigate oxidative stress and improve cellular health .
  • Anticancer Potential : In a preliminary investigation, another sulfonamide derivative exhibited promising results in inhibiting cancer cell proliferation in vitro. The compound induced apoptosis in cancer cell lines through the activation of caspase pathways.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Table 2: Antiviral Activity against HIV-1

Compound Structure TypeEC50 (µM)
Sulfonamide A0.090
Sulfonamide B0.250
This compoundTBD

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